

Synthesis of 2,3-dimethyl-3-pentanol via Grignard Reaction: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-3-pentanol

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This in-depth technical guide details the synthesis of the tertiary alcohol, **2,3-dimethyl-3-pentanol**, through the nucleophilic addition of an ethyl group from ethyl magnesium bromide to the carbonyl carbon of acetone. This reaction, a classic example of a Grignard synthesis, is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely employed in the construction of complex molecular architectures.

Reaction Principle and Stoichiometry

The synthesis proceeds in two main stages: the formation of the Grignard reagent, ethyl magnesium bromide, and its subsequent reaction with acetone, followed by an acidic workup to yield the final product.

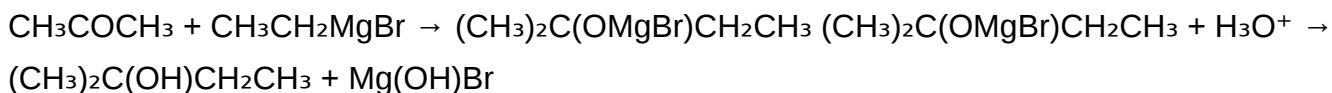
Stage 1: Formation of Ethyl Magnesium Bromide

Ethyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form ethyl magnesium bromide. The magnesium atom inserts itself between the ethyl group and the bromine atom, creating a highly polar carbon-magnesium bond where the carbon atom is nucleophilic.

Stage 2: Nucleophilic Addition and Hydrolysis

The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This addition reaction forms a tetrahedral intermediate, a magnesium alkoxide. Subsequent hydrolysis of this intermediate in an acidic medium protonates the alkoxide to yield the tertiary alcohol, **2,3-dimethyl-3-pentanol**.^{[1][2]}

The overall balanced chemical equation is:



Physicochemical Properties of 2,3-dimethyl-3-pentanol

A summary of the key physical and chemical properties of the target compound is presented in the table below. This data is crucial for the proper handling, purification, and characterization of the synthesized product.

Property	Value
Molecular Formula	C ₇ H ₁₆ O
Molecular Weight	116.20 g/mol ^[3]
Appearance	Colorless liquid
Boiling Point	140 °C (lit.) ^[3]
Density	0.833 g/mL at 25 °C (lit.) ^[3]
Refractive Index (n ₂₀ /D)	1.428 (lit.) ^[3]
CAS Number	595-41-5 ^[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of **2,3-dimethyl-3-pentanol**. Strict adherence to anhydrous conditions is paramount for the success of the Grignard reaction. All glassware should be thoroughly dried in an oven and cooled in a desiccator over a

drying agent before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

- Magnesium turnings
- Ethyl bromide
- Anhydrous diethyl ether (or THF)
- Acetone
- Iodine crystal (as an initiator)
- Saturated aqueous ammonium chloride solution or dilute sulfuric acid
- Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

Part A: Preparation of Ethyl Magnesium Bromide (Grignard Reagent)

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel, place magnesium turnings.
- Add a small crystal of iodine to the flask.
- Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.
- Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
- Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

- Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting gray-black solution is the ethyl magnesium bromide reagent.

Part B: Reaction with Acetone and Work-up

- Cool the Grignard reagent solution in an ice bath.
- Prepare a solution of dry acetone in anhydrous diethyl ether in the dropping funnel.
- Add the acetone solution dropwise to the cooled and stirred Grignard reagent. A vigorous reaction will occur, and a white precipitate of the magnesium alkoxide will form. Control the rate of addition to maintain a gentle reflux.
- After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes.
- Pour the reaction mixture slowly and with stirring into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to hydrolyze the magnesium alkoxide.
- Transfer the mixture to a separatory funnel. Two layers will form: an upper ethereal layer containing the product and a lower aqueous layer.
- Separate the layers. Extract the aqueous layer with two portions of diethyl ether.
- Combine all the ethereal extracts and wash them with a saturated sodium bicarbonate solution and then with brine.
- Dry the ethereal solution over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the diethyl ether by rotary evaporation.

Part C: Purification

- The crude **2,3-dimethyl-3-pentanol** can be purified by fractional distillation.
- Collect the fraction boiling at approximately 140 °C.

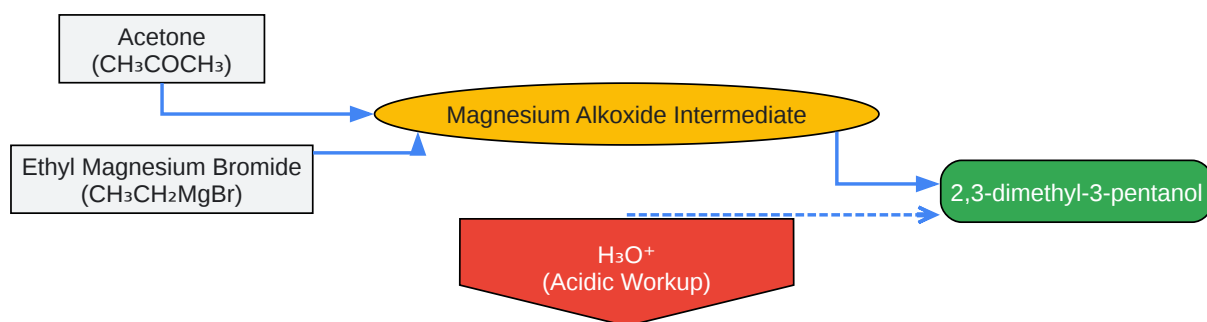
Data Presentation

The following table summarizes the expected spectroscopic data for the synthesized **2,3-dimethyl-3-pentanol**, which is essential for its characterization and confirmation of its structure.

Spectroscopic Data	Expected Values
¹ H NMR	- A broad singlet for the hydroxyl proton (-OH).- A multiplet for the methine proton (-CH).- A quartet for the methylene protons (-CH ₂ -).- Doublets and triplets for the methyl protons (-CH ₃).[4]
IR Spectrum (cm ⁻¹)	- Broad O-H stretch (~3400 cm ⁻¹).- C-H stretches (~2900-3000 cm ⁻¹).- C-O stretch (~1150 cm ⁻¹).[2][5][6]

Mandatory Visualizations

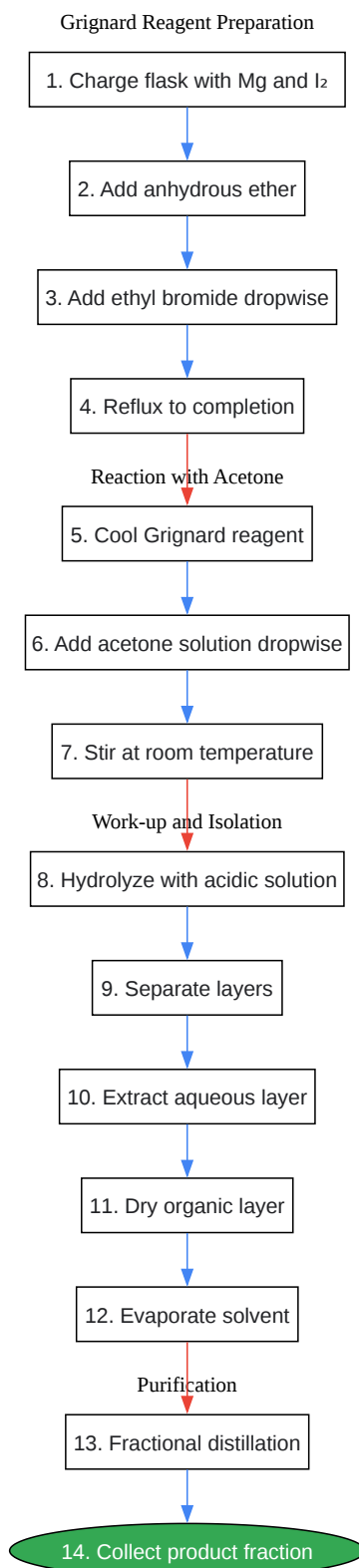
Reaction Pathway Diagram



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Caption: Reaction pathway for the synthesis of **2,3-dimethyl-3-pentanol**.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis and purification.

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